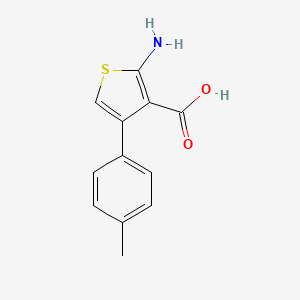![molecular formula C15H20N2O2 B12068704 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)
3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The presence of the azabicyclo[3.2.1]octane core makes it a valuable scaffold for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane typically involves the combination of amines, α-halo-acetophenones, and sugar or tartaric acid derivatives . One common method is the solid-phase synthesis approach, which allows for the efficient preparation of this compound by anchoring each of the three components . The reaction conditions often involve mild temperatures and the use of suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of solid-phase synthesis and combinatorial chemistry can be applied to scale up the production. These methods offer the advantage of producing large quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Applications De Recherche Scientifique
3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-oxabicyclo[3.2.1]octane: Known for its presence in natural products with biological activities.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with significant biological properties.
The uniqueness of this compound lies in its specific azabicyclo[3.2.1]octane core, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
benzyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-8-12-6-7-13(9-14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)/t12-,13+,14? |
Clé InChI |
DKBABMXWUIOAQU-PBWFPOADSA-N |
SMILES isomérique |
C1C[C@H]2CC(C[C@@H]1N2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CC2CC(CC1N2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)




![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)

![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)



